3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Overview
Description
3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that features a quinolinedione core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the piperazine ring and methoxyphenyl group, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The presence of the piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Uniqueness
3-{[4-(2-Hydroxyethyl)piperazino]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. Its quinolinedione core structure differentiates it from other piperazine derivatives, providing unique electronic and steric properties .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-25(2)15-21-19(22(30)16-25)14-20(23(31)27-10-8-26(9-11-27)12-13-29)24(32)28(21)17-4-6-18(33-3)7-5-17/h4-7,14,29H,8-13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHGMKAPFKVCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CCO)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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